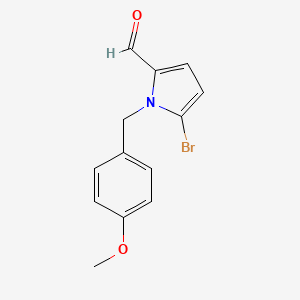

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-17-12-5-2-10(3-6-12)8-15-11(9-16)4-7-13(15)14/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFQWAQBFJMECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675008 | |

| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-27-4 | |

| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde molecular weight

An In-depth Technical Guide to 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The document elucidates its core physicochemical properties, with a primary focus on its molecular weight and characterization. It further details a representative synthetic pathway, discusses its applications as a versatile intermediate for pharmacologically active compounds, and outlines critical safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this compound for its effective utilization in research and development projects.

Core Physicochemical & Molecular Properties

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in numerous biologically active molecules. The strategic placement of a bromine atom, an aldehyde group, and a methoxybenzyl N-substituent makes it a highly functionalized and valuable precursor in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the bromine atom provides a site for cross-coupling reactions, enabling the introduction of further molecular complexity.

The precise mass and molecular characteristics are foundational for any experimental work, from reaction stoichiometry calculations to analytical characterization.

| Property | Data | Source(s) |

| Molecular Weight | 294.1 g/mol | [1] |

| Formula Weight | 294.14 g/mol | [2] |

| Molecular Formula | C₁₃H₁₂BrNO₂ | [1][2] |

| CAS Number | 1133116-27-4 | [1][2] |

| IUPAC Name | 5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde | [] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [1][4] |

| SMILES | COC1=CC=C(C=C1)CN2C(=CC=C2Br)C=O | [] |

| InChI | InChI=1S/C13H12BrNO2/c1-17-12-5-2-10(3-6-12)8-15-11(9-16)4-7-13(15)14/h2-7,9H,8H2,1H3 | [] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through a logical sequence of N-protection followed by electrophilic bromination. This strategy is predicated on the need to first protect the acidic N-H proton of the pyrrole ring, which facilitates controlled substitution at the carbon positions.

Experimental Protocol: A Representative Synthesis

-

Step 1: N-Alkylation of Pyrrole-2-carbaldehyde:

-

To a solution of pyrrole-2-carbaldehyde in a polar aprotic solvent like Dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen to form the corresponding sodium salt. This increases the nucleophilicity of the nitrogen, priming it for the subsequent alkylation.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add 1-(chloromethyl)-4-methoxybenzene (4-methoxybenzyl chloride, 1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

-

Step 2: Electrophilic Bromination:

-

Dissolve the crude 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde from Step 1 in a suitable solvent such as Tetrahydrofuran (THF).

-

Cool the solution to -78 °C.

-

Add N-Bromosuccinimide (NBS, 1.0 equivalent) portion-wise.

-

Causality: The pyrrole ring is electron-rich and highly activated towards electrophilic aromatic substitution. The C5 position (alpha to the nitrogen) is the most electronically favorable site for substitution. NBS serves as a reliable source of an electrophilic bromine cation (Br⁺). Performing the reaction at low temperature (-78 °C) helps to control the regioselectivity and prevent over-bromination.

-

Stir at -78 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction with sodium thiosulfate solution and extract the product.

-

Purify the final compound using column chromatography on silica gel.

-

Caption: Synthetic workflow for this compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. Each technique provides a unique piece of structural information, and together they form a self-validating confirmation of the target molecule.

| Technique | Expected Result |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.5-9.6 ppm. - Aromatic protons from the methoxybenzyl group as two doublets around δ 6.8-7.3 ppm. - Pyrrole ring protons as two doublets around δ 6.3-7.2 ppm. - Methylene bridge protons (CH₂) as a singlet around δ 5.5-5.8 ppm. - Methoxy group protons (OCH₃) as a singlet around δ 3.8 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 175-180 ppm. - Signals for aromatic and pyrrole carbons in the δ 110-160 ppm range. - Methylene bridge carbon (CH₂) signal around δ 50-55 ppm. - Methoxy carbon (OCH₃) signal around δ 55 ppm. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom. |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching vibration around 1660-1680 cm⁻¹. - C-H stretching vibrations for aromatic and aldehydic protons. |

Applications in Drug Discovery and Development

Pyrrole-2-carbaldehyde derivatives are established pharmacophores in medicinal chemistry.[5] The title compound, with its specific substitution pattern, is a valuable intermediate for creating novel therapeutic agents.

-

Protein Degradation: This compound is listed as a building block for protein degraders.[1] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are revolutionary therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

-

Scaffold for Heterocyclic Synthesis: The aldehyde functionality is a key starting point for constructing more complex heterocyclic systems like pyrimidines, imidazoles, or quinoxalines through condensation reactions.[6] The bromine atom can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to append other molecular fragments.[7]

-

Enzyme Inhibition: The pyrrole carbaldehyde scaffold has been identified as an effective pharmacophore for inhibiting enzymes such as enoyl-ACP reductase, a key target in the development of antibacterial agents.[5]

Caption: Role as a versatile intermediate in chemical synthesis.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

| Hazard Class | Statement |

| Acute Toxicity, Oral | Harmful if swallowed.[8][9] |

| Skin Corrosion/Irritation | Causes skin irritation.[8][9] |

| Eye Damage/Irritation | Causes serious eye irritation.[8][9][10] |

| Acute Toxicity, Inhalation | Harmful if inhaled.[8] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[8][9] |

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE):

-

Handling Practices:

-

Storage:

Conclusion

This compound, with a molecular weight of 294.1 g/mol , is more than a simple chemical entity; it is a strategically designed building block for advanced chemical synthesis. Its well-defined structure, characterized by multiple reactive sites, makes it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling protocols, as detailed in this guide, is paramount for unlocking its full potential in the development of next-generation therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 1133116-27-4 [amp.chemicalbook.com]

- 4. 5-Bromo-1H-pyrrole-2-carbaldehyde | 931-34-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 5-BroMo-1H-pyrrole-2-carbaldehyde CAS#: 931-34-0 [m.chemicalbook.com]

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde structure

An In-depth Technical Guide to 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde: Synthesis, Characterization, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a polysubstituted pyrrole derivative that has emerged as a valuable intermediate in synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a key building block for the construction of more complex molecular architectures. Pyrrole rings are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds, prized for their diverse biological activities.[1][2][3] This specific molecule, identified by its CAS Number 1133116-27-4, combines several key chemical features: an electron-rich pyrrole core, a protecting group on the nitrogen (the 4-methoxybenzyl, or PMB, group), a reactive aldehyde at the 2-position, and a bromine atom at the 5-position. This strategic arrangement of functional groups makes it an ideal precursor for targeted modifications, particularly in the field of medicinal chemistry where it is recognized as a "Protein Degrader Building Block".[4]

Molecular Structure and Physicochemical Properties

The core of the molecule is a five-membered pyrrole ring. The nitrogen atom (position 1) is substituted with a 4-methoxybenzyl group, which not only protects the reactive N-H bond but also enhances solubility in organic solvents. An aldehyde (carbaldehyde) group is located at the C2 position, adjacent to the nitrogen. A bromine atom is situated at the C5 position, the other position alpha to the nitrogen.

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| CAS Number | 1133116-27-4 | [4][5] |

| Molecular Formula | C₁₃H₁₂BrNO₂ | [4][6] |

| Molecular Weight | 294.14 g/mol | [4] |

| Appearance | Typically a solid (e.g., white to tan powder) | [7] |

| Purity | Commonly available at ≥95% | [4] |

| IUPAC Name | 5-bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde | [8] |

Rational Synthesis and Mechanistic Insights

The synthesis of this molecule is a logical, multi-step process that leverages well-established reactions in heterocyclic chemistry. The general strategy involves first protecting the pyrrole nitrogen, followed by formylation and then selective bromination.

Caption: Synthetic workflow for this compound.

Step 1: N-Protection with 4-Methoxybenzyl (PMB) Group

The pyrrolic N-H proton is acidic and can interfere with subsequent electrophilic substitution reactions. Protection is therefore the crucial first step. The 4-methoxybenzyl (PMB) group is an excellent choice as it is robust under various conditions but can be readily cleaved later via oxidation if the free N-H is required. The reaction proceeds via an Sₙ2 mechanism where a strong base, such as sodium hydride (NaH), deprotonates the pyrrole to form the nucleophilic pyrrolide anion, which then displaces the chloride from 4-methoxybenzyl chloride.

Step 2: Vilsmeier-Haack Formylation

The introduction of the aldehyde group is most efficiently achieved via the Vilsmeier-Haack reaction.[9] This reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[10]

-

Mechanism Rationale: Pyrrole is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The Vilsmeier reagent is a mild electrophile, ideal for formylating such activated rings.[10] Due to the powerful electron-donating effect of the nitrogen atom, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions.[11][12] With the C1 position blocked by the PMB group, the reaction proceeds with high regioselectivity to yield the 2-formylated product.

Step 3: Regioselective Bromination

The final step is the introduction of the bromine atom. The existing substituents—the N-PMB group and the C2-aldehyde—dictate the position of the next electrophilic attack. The nitrogen atom is a strong activating group, directing substitution to the remaining α-position (C5). The C2-aldehyde is a deactivating group, which further disfavors substitution at the adjacent C3 position. Therefore, electrophilic bromination using a mild source of electrophilic bromine, such as N-Bromosuccinimide (NBS), occurs with high selectivity at the C5 position.[13] Using NBS is preferable to elemental bromine as it generates a low concentration of Br₂ in situ, minimizing side reactions.

Structural Characterization and Data

Confirmation of the final structure relies on a combination of spectroscopic methods.

Table 2: Representative Spectroscopic Data (Hypothetical)

| Technique | Data Interpretation |

| ¹H NMR | δ ~9.5 ppm (s, 1H, -CHO): Aldehyde proton, deshielded. δ ~7.2 ppm (d, 2H, Ar-H): Protons on the PMB phenyl ring ortho to the CH₂ group. δ ~6.9 ppm (d, 1H, Pyrrole-H): Pyrrole proton at C3. δ ~6.8 ppm (d, 2H, Ar-H): Protons on the PMB phenyl ring ortho to the methoxy group. δ ~6.2 ppm (d, 1H, Pyrrole-H): Pyrrole proton at C4. δ ~5.5 ppm (s, 2H, -CH₂-): Methylene protons of the benzyl group. δ ~3.8 ppm (s, 3H, -OCH₃): Methoxy protons. |

| ¹³C NMR | δ ~180 ppm (-CHO): Aldehyde carbonyl carbon. δ ~160 ppm (Ar-C-O): Aromatic carbon attached to the methoxy group. δ ~132-110 ppm: Aromatic carbons of the pyrrole and phenyl rings. δ ~55 ppm (-OCH₃): Methoxy carbon. δ ~52 ppm (-CH₂-): Methylene carbon. |

| Mass Spec (ESI+) | m/z ~294.0, 296.0: Molecular ion peaks [M+H]⁺ showing the characteristic ~1:1 isotopic pattern for a single bromine atom. |

Note: The chemical shifts (δ) are predicted values based on analogous structures and may vary slightly depending on the solvent and experimental conditions.[14][15][16]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in the orthogonal reactivity of its functional groups, making it a versatile synthetic intermediate.

-

Aldehyde Group Chemistry: The aldehyde at C2 is a gateway for numerous transformations. It can undergo Wittig reactions to form alkenes, reductive amination to introduce amine side chains, oxidation to a carboxylic acid, or serve as an anchor point for building complex heterocyclic systems through condensation reactions.

-

Bromo Group Chemistry: The bromine atom at C5 is perfectly positioned for modern cross-coupling reactions. It can readily participate in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse aryl, alkyl, or alkynyl substituents, rapidly increasing molecular complexity.

Caption: Use in a Suzuki cross-coupling reaction to introduce an aryl group.

-

Protein Degraders: The designation of this molecule as a "Protein Degrader Building Block" is significant.[4] Protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. This building block provides a rigid, functionalizable core scaffold that can be elaborated to connect the target-binding and ligase-binding moieties.

Detailed Experimental Protocol (Representative)

The following is a representative protocol synthesized from standard procedures for the reactions involved. Safety Precaution: These reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 1-(4-Methoxybenzyl)-1H-pyrrole

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous N,N-dimethylformamide (DMF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous DMF dropwise over 20 minutes.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add a solution of 4-methoxybenzyl chloride (1.05 eq.) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product as an oil or low-melting solid.

Part B: Synthesis of 1-(4-Methoxybenzyl)pyrrole-2-carbaldehyde[17]

-

In a separate flame-dried flask under an inert atmosphere, cool anhydrous 1,2-dichloroethane (DCE) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to anhydrous DMF (1.5 eq.) in the cooled DCE. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add a solution of 1-(4-methoxybenzyl)-1H-pyrrole (from Part A, 1.0 eq.) in DCE to the Vilsmeier reagent dropwise at 0 °C.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 80 °C) for 1-2 hours.

-

Cool the reaction to room temperature and then place in an ice bath.

-

Carefully neutralize the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases, followed by 1M NaOH solution until the pH is ~8-9.

-

Stir vigorously for 30 minutes, then separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by flash chromatography to yield the product.

Part C: Synthesis of this compound

-

Dissolve the aldehyde from Part B (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flask protected from light.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of N-Bromosuccinimide (NBS, 1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

Maintain the reaction at -78 °C and stir for 2-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude solid by recrystallization or flash chromatography to afford the final title compound.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 1133116-27-4 [sigmaaldrich.com]

- 7. 5-Bromo-1H-pyrrole-2-carbaldehyde | 931-34-0 [sigmaaldrich.cn]

- 8. 5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde [chembk.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. scribd.com [scribd.com]

- 13. Page loading... [guidechem.com]

- 14. rsc.org [rsc.org]

- 15. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a ubiquitous motif in natural products and pharmaceuticals, and its functionalization allows for the fine-tuning of biological activity and material properties. The presence of a bromo substituent, a methoxybenzyl group at the nitrogen, and a carbaldehyde function provides multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the known physical properties of this compound, offering a foundational understanding for its application in research and development. The document details its key physical characteristics and outlines the standard experimental protocols for their determination, ensuring scientific integrity and reproducibility.

Core Physical Properties

A summary of the fundamental physical properties of this compound is presented below. It is important to note that while basic identifiers are readily available, specific experimental data for properties such as melting and boiling points are not widely published and may require experimental determination.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1133116-27-4 | [1][2] |

| Molecular Formula | C₁₃H₁₂BrNO₂ | [1] |

| Molecular Weight | 294.1 g/mol | [1] |

| Appearance | Solid | Commercial Suppliers |

| Purity | ≥95% | [1] |

| Melting Point | Not available in cited literature | N/A |

| Boiling Point | Not available in cited literature | N/A |

| Solubility | Not available in cited literature | N/A |

Molecular Structure and Characterization Workflow

The structural arrangement of this compound is key to its reactivity and physical characteristics. A typical workflow for its complete characterization is outlined below.

Caption: Workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a novel or uncharacterized organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the anticipated melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and application in chemical reactions.

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility is quantitatively expressed as the concentration of the solute in a saturated solution at a specific temperature.

Apparatus:

-

Test tubes

-

Vortex mixer

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide)

Procedure:

-

Qualitative Assessment:

-

Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.

-

To each tube, add a specific volume (e.g., 1 mL) of a different solvent.

-

Agitate the mixture vigorously using a vortex mixer for a set period.

-

Visually inspect for the dissolution of the solid. Classify as soluble, partially soluble, or insoluble.

-

-

Quantitative Determination (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed.

-

Data Acquisition: Acquire the free induction decay (FID) signal. Key parameters to set include the number of scans, pulse width, and relaxation delay.

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Expected Spectral Features for this compound:

-

¹H NMR:

-

A singlet for the aldehydic proton.

-

Two doublets for the pyrrole ring protons.

-

Signals for the protons of the methoxybenzyl group (aromatic protons and the methylene bridge).

-

A singlet for the methoxy group protons.

-

-

¹³C NMR:

-

A signal for the aldehydic carbon.

-

Signals for the carbons of the pyrrole ring.

-

Signals for the carbons of the methoxybenzyl group.

-

A signal for the methoxy carbon.

-

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

This compound is a compound with considerable potential in synthetic chemistry. While its fundamental identifiers are established, a comprehensive public database of its physical properties remains to be fully compiled. The experimental protocols outlined in this guide provide a robust framework for researchers to determine these properties with high fidelity. Accurate characterization is paramount for ensuring the reliability and reproducibility of subsequent research and development endeavors that utilize this versatile building block.

References

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Introduction: Strategic Synthesis of a Key Pyrrole Building Block

This compound (CAS No: 1133116-27-4) is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the development of complex molecular architectures.[1][2] Its utility is prominent in medicinal chemistry and materials science, where the pyrrole core is a common scaffold and the strategically placed functional groups—a bromine atom, an aldehyde, and a protecting group—allow for sequential and regioselective modifications. This guide provides a detailed, field-proven pathway for the synthesis of this target molecule, emphasizing the rationale behind methodological choices and providing robust, replicable protocols.

The synthetic approach is a three-step sequence designed for efficiency, control, and scalability:

-

N-Protection: Introduction of the 4-methoxybenzyl (PMB) group onto the pyrrole nitrogen.

-

Formylation: Regioselective installation of a carbaldehyde group at the C2 position via the Vilsmeier-Haack reaction.

-

Bromination: Selective electrophilic bromination at the C5 position to yield the final product.

This strategy is predicated on the careful management of pyrrole's inherent reactivity. Unprotected pyrrole is prone to polymerization under acidic or strongly electrophilic conditions.[3][4] The N-protection step is therefore critical, not only to prevent side reactions but also to direct subsequent functionalization. The 4-methoxybenzyl (PMB) group is selected for its stability across a range of reaction conditions and its susceptibility to clean removal via oxidative or acidic methods, offering orthogonality for further synthetic transformations.[5][6][7]

PART 1: The Synthetic Pathway: Rationale and Execution

Step 1: N-Protection of Pyrrole with 4-Methoxybenzyl Chloride

Causality and Expertise: The initial step involves the alkylation of the pyrrole nitrogen. Pyrrole is weakly acidic (pKa ≈ 17), and its nitrogen can be deprotonated by a suitable base to form the pyrrolide anion. This anion is a potent nucleophile that readily reacts with an alkyl halide like 4-methoxybenzyl chloride (PMB-Cl). The choice of base and solvent is crucial for efficiency. Sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) is a classic and highly effective combination, ensuring complete deprotonation and providing a suitable medium for the subsequent SN2 reaction.

Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-1H-pyrrole

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and wash with anhydrous hexane (3x) to remove the oil.

-

Solvent Addition: Add anhydrous DMF and cool the resulting suspension to 0 °C in an ice bath.

-

Deprotonation: Add pyrrole (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.

-

Alkylation: Add a solution of 4-methoxybenzyl chloride (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(4-methoxybenzyl)-1H-pyrrole as a clear oil.

Step 2: Vilsmeier-Haack Formylation of 1-(4-methoxybenzyl)-1H-pyrrole

Causality and Expertise: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic and heterocyclic systems.[8][9] The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from DMF and a dehydrating agent, typically phosphorus oxychloride (POCl₃).[10][11] This electrophile is mild enough to avoid polymerization but reactive enough to attack the electron-rich C2 position of the N-protected pyrrole ring. The reaction is performed at low temperatures to control the exothermic formation of the Vilsmeier reagent and to ensure regioselectivity. The subsequent hydrolysis of the iminium intermediate under basic conditions liberates the aldehyde.

Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

-

Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF (3.0 equivalents) and cool to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, ensuring the internal temperature remains below 10 °C. Stir the resulting solution at 0 °C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add a solution of 1-(4-methoxybenzyl)-1H-pyrrole (1.0 equivalent) in anhydrous DMF dropwise to the cold Vilsmeier reagent solution.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor for the consumption of the starting material by TLC.

-

Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium hydroxide (NaOH) or sodium acetate until the pH is ~8-9.

-

Work-up and Purification: Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography to afford 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde.

Step 3: Electrophilic Bromination

Causality and Expertise: The final step is the regioselective bromination of the pyrrole ring. The aldehyde group at C2 is electron-withdrawing, which slightly deactivates the ring. However, the powerful electron-donating effect of the nitrogen atom ensures the ring remains highly activated towards electrophilic substitution, particularly at the C5 position. N-Bromosuccinimide (NBS) is the ideal reagent for this transformation as it provides a source of electrophilic bromine under mild conditions, minimizing over-bromination and other side reactions.[12][13] The reaction is typically run at low temperatures in an inert solvent like Tetrahydrofuran (THF) to further enhance selectivity.

Experimental Protocol: Synthesis of this compound

-

Preparation: Dissolve 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous THF in a round-bottom flask protected from light.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bromination: Add N-Bromosuccinimide (NBS, 1.0-1.1 equivalents) portion-wise over 15-20 minutes, maintaining the low temperature.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) or by flash column chromatography to yield the final product, this compound.

PART 2: Data Summary and Visualization

Quantitative Data Summary

| Step | Reaction Name | Starting Material | Product | Key Reagents | Molecular Formula (Final) | Molecular Weight (Final) |

| 1 | N-Protection | Pyrrole | 1-(4-methoxybenzyl)-1H-pyrrole | NaH, PMB-Cl, DMF | C₁₃H₁₂BrNO₂ | 294.14 g/mol [1] |

| 2 | Vilsmeier-Haack Formylation | 1-(4-methoxybenzyl)-1H-pyrrole | 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde | POCl₃, DMF | C₁₃H₁₂BrNO₂ | 294.14 g/mol [1] |

| 3 | Electrophilic Bromination | 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde | This compound | NBS, THF | C₁₃H₁₂BrNO₂ | 294.14 g/mol [1] |

Visualized Synthetic Workflow

Caption: Overall synthetic pathway for this compound.

Mechanism of the Vilsmeier-Haack Reaction

Caption: Key stages of the Vilsmeier-Haack formylation reaction mechanism.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 1133116-27-4 [sigmaaldrich.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. holzer-group.at [holzer-group.at]

- 7. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 12. Page loading... [guidechem.com]

- 13. Bromination of Pyrrolo[2,1- a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde: A Technical Guide

Molecular Structure and a Priori Considerations

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde (C₁₃H₁₂BrNO₂) is a multi-substituted aromatic heterocycle. Its structure comprises a pyrrole ring substituted with a bromine atom at the 5-position, a carbaldehyde group at the 2-position, and a 4-methoxybenzyl group attached to the pyrrole nitrogen.

Figure 1: Chemical structure of this compound.

The presence of various functional groups—an aromatic heterocycle, a halogen, an aldehyde, a benzyl group, and a methoxy ether—will give rise to a rich and informative set of spectroscopic data. The following sections will detail the predicted spectroscopic signatures and the rationale behind them.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals for the pyrrole, benzyl, and methoxy protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.2 | Doublet | 2H | Benzyl protons (ortho to CH₂) |

| ~6.9 | Doublet | 2H | Benzyl protons (meta to CH₂) |

| ~6.8 | Doublet | 1H | Pyrrole proton (H-3) |

| ~6.4 | Doublet | 1H | Pyrrole proton (H-4) |

| ~5.5 | Singlet | 2H | Benzyl methylene protons (-CH₂-) |

| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃) |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aldehyde Proton (~9.5 ppm): The proton of the carbaldehyde group is expected to be the most deshielded proton in the molecule, appearing as a sharp singlet far downfield. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.[1][2]

-

Aromatic Protons (6.4 - 7.2 ppm): The pyrrole protons are expected to appear as two doublets, coupled to each other. The H-3 proton will likely be further downfield than the H-4 proton due to the deshielding effect of the adjacent aldehyde group. The protons on the 4-methoxybenzyl group will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the methylene group will be slightly more deshielded than those meta to it.

-

Benzylic Methylene Protons (~5.5 ppm): The two protons of the methylene bridge between the pyrrole nitrogen and the phenyl ring are expected to appear as a sharp singlet. Their chemical shift is downfield from typical alkyl protons due to the influence of the adjacent aromatic systems and the nitrogen atom.

-

Methoxy Protons (~3.8 ppm): The three protons of the methoxy group will give rise to a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of the title compound would show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | Aldehyde carbonyl carbon (C=O) |

| ~160 | Methoxy-substituted aromatic carbon (C-OCH₃) |

| ~135 | Pyrrole carbon (C-2) |

| ~130 | Benzyl aromatic carbon (C-CH₂) |

| ~129 | Benzyl aromatic carbons (ortho to CH₂) |

| ~125 | Pyrrole carbon (C-5) |

| ~118 | Pyrrole carbon (C-3) |

| ~115 | Benzyl aromatic carbons (meta to CH₂) |

| ~110 | Pyrrole carbon (C-4) |

| ~55 | Methoxy carbon (-OCH₃) |

| ~52 | Benzyl methylene carbon (-CH₂) |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (~180 ppm): The aldehyde carbonyl carbon is the most deshielded carbon, appearing at a very high chemical shift.[3]

-

Aromatic Carbons (110 - 160 ppm): The spectrum will show a series of signals in the aromatic region corresponding to the carbons of the pyrrole and benzene rings. The carbon attached to the methoxy group will be the most deshielded among the benzene carbons. The pyrrole carbons will have distinct chemical shifts influenced by the substituents.

-

Aliphatic Carbons (50 - 60 ppm): The methoxy carbon and the benzylic methylene carbon will appear in the upfield region of the spectrum. The methoxy carbon is typically found around 55 ppm.

Figure 2: Predicted relative chemical shifts in the ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~2830, ~2730 | Medium, weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1670 | Strong | Aldehyde C=O stretch |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1030 | Medium | Aryl-O-C stretch (symmetric) |

| ~830 | Strong | p-substituted benzene C-H out-of-plane bend |

| ~750 | Strong | Pyrrole C-H out-of-plane bend |

| ~650 | Medium | C-Br stretch |

Interpretation of the Predicted IR Spectrum

-

Carbonyl Stretch (~1670 cm⁻¹): A strong, sharp absorption band in this region is the most characteristic feature of an aldehyde.[4][5][6] The conjugation with the pyrrole ring is expected to lower the frequency from that of a simple aliphatic aldehyde.

-

C-H Stretches: The spectrum will show absorptions for aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. The two weak bands characteristic of the aldehyde C-H stretch are also anticipated.

-

Aromatic and Ether Stretches: The C=C stretching vibrations of the aromatic rings will appear in the 1610-1510 cm⁻¹ region. The strong C-O stretching of the methoxy group will be prominent around 1250 cm⁻¹.[7]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands, including the C-Br stretch, which is typically weak and found at low wavenumbers.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat solid sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 293/295 | High | Molecular ion [M]⁺ |

| 121 | Very High | [CH₃OC₆H₄CH₂]⁺ (4-methoxybenzyl cation) |

| 172/174 | Medium | [BrC₄H₂NCHO]⁺ (Pyrrole fragment) |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak is expected to appear as a doublet at m/z 293 and 295 with approximately equal intensity, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Base Peak: The most abundant fragment is predicted to be the 4-methoxybenzyl cation at m/z 121, resulting from the cleavage of the N-C bond between the pyrrole ring and the methylene group. This is a very stable carbocation.

-

Other Fragments: Another significant fragment would be the brominated pyrrole aldehyde cation at m/z 172/174. A smaller peak at m/z 91, corresponding to the tropylium ion, may also be observed from the rearrangement and loss of a methoxy group from the benzyl fragment.[8][9]

Figure 3: Predicted fragmentation pathway in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Conclusion

This technical guide has provided a detailed, in-depth analysis of the predicted spectroscopic data for this compound. By leveraging established principles of spectroscopy and data from analogous structures, we have constructed a comprehensive picture of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This information serves as a valuable resource for the identification and characterization of this compound and provides a framework for the spectroscopic analysis of other substituted pyrroles. The included experimental protocols offer practical guidance for researchers in obtaining high-quality spectroscopic data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. Pyrrole-2-carboxaldehyde(1003-29-8) 13C NMR spectrum [chemicalbook.com]

- 6. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple spectral prediction, offering a deep dive into the underlying principles that govern the chemical shifts, coupling constants, and signal multiplicities observed for this molecule. We will explore the causal relationships between the molecular structure—including the electronic effects of the bromo, aldehyde, and p-methoxybenzyl substituents—and the resulting spectral features. This guide is designed for researchers, scientists, and drug development professionals, providing not only a detailed spectral interpretation but also a robust, field-proven experimental protocol for acquiring high-fidelity NMR data. All theoretical claims are substantiated with authoritative references, ensuring scientific integrity and trustworthiness.

Introduction: The Nexus of Structure and Spectroscopy

This compound (CAS 1133116-27-4) is a highly functionalized pyrrole derivative.[][2] The pyrrole scaffold is a cornerstone in pharmaceutical development, appearing in numerous approved drugs and natural products.[3] The specific substitution pattern of this molecule—a bromine atom at the 5-position, an aldehyde at the 2-position, and a p-methoxybenzyl (PMB) protecting group on the nitrogen—makes it a versatile intermediate for creating more complex molecular architectures.

Unambiguous structural confirmation is paramount in chemical synthesis, and ¹H NMR spectroscopy stands as the most powerful and accessible tool for this purpose.[4] The proton NMR spectrum provides a detailed electronic "fingerprint" of a molecule, revealing the number of distinct proton environments, their relative abundance, and their connectivity.[4][5] This guide will systematically deconstruct the expected ¹H NMR spectrum of the title compound, providing a predictive framework grounded in fundamental principles of magnetic resonance and substituent effects.

Molecular Structure and Unique Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all electronically non-equivalent protons in the molecule. The structure of this compound contains six distinct proton environments, as illustrated below.

Figure 1: Molecular structure and classification of proton environments.

The six key proton sets are:

-

Hₐ: The aldehyde proton attached to the carbonyl group.

-

Hₑ & Hբ: The two protons on the pyrrole ring.

-

Hₒ: The benzylic methylene protons.

-

Hₑ: The four aromatic protons on the p-methoxybenzyl ring.

-

Hբ: The three protons of the methoxy group.

Deconstruction of the Predicted ¹H NMR Spectrum

The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear further downfield (at a higher ppm value).[4][6] Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield.

Aldehyde Proton (Hₐ)

The aldehyde proton is the most deshielded proton in the molecule. Its signal is expected to appear far downfield, typically in the δ 9.0–10.0 ppm range.[5][7] This significant downfield shift is caused by two primary factors:

-

Anisotropic Effect: The π-system of the C=O double bond generates a local magnetic field that strongly deshields the aldehyde proton, which lies in the plane of the carbonyl group.

-

Inductive Effect: The electronegative oxygen atom withdraws electron density from the C-H bond, further reducing its shielding.[6]

This proton will appear as a singlet , as it has no adjacent protons within three bonds to couple with. Minor long-range coupling to the pyrrole H-3 proton may be observed in high-resolution spectra but is often negligible.

Pyrrole Ring Protons (Hₑ and Hբ)

The pyrrole ring is an aromatic heterocycle, and its protons typically resonate between δ 6.0 and 7.5 ppm.[8][9] In this molecule, the electronic environment is heavily influenced by substituents.

-

Hₑ (Position 3): This proton is adjacent to the strongly electron-withdrawing aldehyde group. This proximity will cause a significant downfield shift.

-

Hբ (Position 4): This proton is adjacent to the bromine atom, another electronegative, electron-withdrawing substituent.

These two protons are adjacent to each other and will exhibit spin-spin coupling, appearing as two doublets . The coupling constant, ³JHH, for vicinal protons on a pyrrole ring is typically small, around 3-4 Hz. We predict Hₑ to be further downfield than Hբ due to the stronger deshielding effect of the adjacent aldehyde group.

p-Methoxybenzyl (PMB) Group Protons

Benzylic Protons (Hₒ): The two benzylic protons are chemically equivalent and are deshielded by both the adjacent aromatic ring and the nitrogen atom of the pyrrole ring. Their signal is expected to appear as a sharp singlet in the range of δ 5.0–5.5 ppm . The absence of adjacent protons prevents any splitting.

Aromatic Protons (Hₑ): The p-substituted benzene ring possesses a plane of symmetry. This results in two sets of chemically equivalent protons. The two protons ortho to the methoxy group are equivalent, as are the two protons ortho to the benzylic methylene group. This arrangement gives rise to a classic AA'BB' system , which often appears as two distinct doublets for simplicity, especially at higher field strengths.

-

The protons ortho to the electron-donating methoxy group will be more shielded and appear further upfield.

-

The protons ortho to the CH₂-pyrrole group will be less shielded and appear further downfield. The typical coupling constant for ortho protons on a benzene ring is around 8-9 Hz.

Methoxy Protons (Hբ): The three protons of the methoxy group (-OCH₃) are equivalent and are shielded by the attached oxygen atom. They will appear as a sharp singlet , typically in the characteristic region of δ 3.7–3.9 ppm .[10]

Summary of Predicted ¹H NMR Data

The predicted spectral data are consolidated in the table below. These values are estimates and can vary slightly based on the solvent and spectrometer frequency used.[11]

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Hₐ | Aldehyde (-CHO) | 9.5 - 9.8 | Singlet (s) | 1H | - |

| Hₑ | Pyrrole H-3 | 7.1 - 7.3 | Doublet (d) | 1H | ~4.0 Hz |

| Hբ | Pyrrole H-4 | 6.8 - 7.0 | Doublet (d) | 1H | ~4.0 Hz |

| Hₑ (ortho to CH₂) | Aromatic | 7.2 - 7.4 | Doublet (d) | 2H | ~8.5 Hz |

| Hₑ (ortho to OCH₃) | Aromatic | 6.8 - 6.9 | Doublet (d) | 2H | ~8.5 Hz |

| Hₒ | Benzylic (-CH₂-) | 5.2 - 5.4 | Singlet (s) | 2H | - |

| Hբ | Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | - |

Experimental Protocol for High-Fidelity Data Acquisition

Obtaining a high-quality, interpretable spectrum requires meticulous experimental technique.[3] This protocol is designed to be self-validating, ensuring reliable and reproducible results.

Sample Preparation

-

Purity Verification: Ensure the sample of this compound is of high purity (>95%) to prevent signals from impurities that could complicate the spectrum.

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the solid compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at δ 0.00 ppm, is chemically inert, and is easily removed.[4]

-

Homogenization: Gently vortex or invert the NMR tube until the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer and Data Acquisition

The following workflow outlines the key steps in setting up the spectrometer for data acquisition.

Figure 2: Standard workflow for ¹H NMR data acquisition and processing.

Key Acquisition Parameters:

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to resolve the aromatic AA'BB' system and any potential long-range couplings.

-

Number of Scans (NS): For a 5-10 mg sample, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans ensures that all protons have fully relaxed, allowing for accurate integration.

Conclusion

The ¹H NMR spectrum of this compound is rich with information, providing a clear and definitive confirmation of its structure. Each of the six unique proton environments gives rise to a characteristic signal, from the highly deshielded aldehyde proton near δ 9.6 ppm to the sharp methoxy singlet around δ 3.8 ppm. The splitting patterns of the pyrrole and aromatic protons precisely map the connectivity within the molecule. By understanding the fundamental principles of substituent effects and spin-spin coupling, researchers can confidently interpret the spectrum, validating the identity and purity of this important synthetic intermediate. This guide provides the predictive framework and experimental rigor necessary to leverage ¹H NMR spectroscopy to its fullest potential in a research and development setting.

References

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. organicchemistryguide.com [organicchemistryguide.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde. The document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of substituted pyrroles. This guide will delve into the predicted chemical shifts for this molecule, offering a rationale based on the electronic effects of its substituents and established principles of NMR spectroscopy.

Introduction

This compound (CAS Number: 1133116-27-4; Molecular Formula: C₁₃H₁₂BrNO₂) is a functionalized pyrrole derivative.[1] Pyrrole scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds.[2] Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is a powerful tool for this purpose, providing direct insight into the carbon framework of the molecule.[3] This guide will provide a detailed, predictive interpretation of the ¹³C NMR spectrum, explaining the expected chemical shifts based on the influence of the bromo, N-(4-methoxybenzyl), and carbaldehyde substituents on the pyrrole ring.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the pyrrole ring and typical chemical shift ranges for the functional groups present.[4][5][6]

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C=O | ~180-185 | The aldehyde carbonyl carbon is significantly deshielded and typically appears in this downfield region.[7][8] |

| C5 | ~115-120 | The carbon bearing the bromine atom (C5) is expected to be shifted upfield due to the "heavy atom effect" of bromine.[9] |

| C2 | ~130-135 | This carbon is attached to the electron-withdrawing aldehyde group, causing a downfield shift. |

| C4 | ~110-115 | This β-carbon of the pyrrole ring is expected to be in a typical range for substituted pyrroles. |

| C3 | ~125-130 | This β-carbon is adjacent to the carbon bearing the aldehyde, experiencing a moderate downfield shift. |

| C1' | ~130-135 | The ipso-carbon of the benzene ring is influenced by the methoxy group and the attachment to the pyrrole nitrogen. |

| C2'/C6' | ~128-132 | These aromatic carbons are adjacent to the carbon attached to the methylene group. |

| C3'/C5' | ~114-118 | These aromatic carbons are ortho to the electron-donating methoxy group, resulting in an upfield shift. |

| C4' | ~159-162 | The aromatic carbon attached to the electron-donating methoxy group is significantly deshielded.[10] |

| CH₂ | ~50-55 | The methylene carbon of the benzyl group is attached to the nitrogen atom of the pyrrole ring. |

| OCH₃ | ~55-58 | The methoxy carbon typically appears in this region.[10] |

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from established principles of ¹³C NMR spectroscopy and data for related structures:

-

Pyrrole Ring Carbons : The chemical shifts of the pyrrole ring carbons are influenced by the electronic nature of the substituents.[2][5] Electron-withdrawing groups, such as the aldehyde at C2, cause a downfield shift (higher ppm) of the attached and adjacent carbons.[2][5] The bromine at C5 introduces a "heavy atom effect," which, contrary to what might be expected from electronegativity alone, often results in an upfield shift for the directly attached carbon.[9]

-

Aldehyde Carbonyl : The carbon of the aldehyde group (C=O) is highly deshielded due to the double bond to the electronegative oxygen atom and is characteristically found in the 180-200 ppm region.[7][8][11]

-

4-Methoxybenzyl Group : The chemical shifts of the 4-methoxybenzyl group are well-characterized. The carbon attached to the oxygen of the methoxy group (C4') is the most deshielded in the aromatic ring, typically appearing around 160 ppm.[10] The methoxy carbon itself gives a characteristic signal around 55 ppm.[10] The methylene (CH₂) carbon's shift is influenced by the adjacent nitrogen and aromatic ring.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum for this compound, the following experimental protocol is recommended:

-

Sample Preparation : Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters :

-

Experiment : A standard proton-decoupled ¹³C NMR experiment should be performed.[12][13] This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[12][13]

-

Spectral Width : Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-220 ppm).[3]

-

Relaxation Delay (D1) : A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of carbon nuclei, ensuring more accurate signal integration if quantitative analysis is desired.[2]

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[2]

-

Visualization of Molecular Structure and Workflow

Molecular Structure with Atom Numbering

The following diagram illustrates the structure of this compound with the numbering scheme used for the ¹³C NMR assignments.

Caption: Molecular structure of this compound.

Workflow for ¹³C NMR Analysis

The diagram below outlines the general workflow for the analysis of the ¹³C NMR spectrum of a substituted pyrrole.

Caption: General workflow for ¹³C NMR analysis of substituted pyrroles.

Conclusion

The ¹³C NMR spectrum of this compound can be confidently predicted and interpreted by considering the individual and combined electronic effects of its substituents. The aldehyde group acts as a strong electron-withdrawing group, deshielding the C2 and carbonyl carbons. The bromine atom at C5 introduces a characteristic upfield shift on the carbon to which it is attached. The N-(4-methoxybenzyl) group shows its expected set of signals, with the methoxy group having a pronounced effect on the chemical shifts of the aromatic carbons. This guide provides a solid framework for the structural verification of this and related substituted pyrrole compounds.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. NMR chemical shift prediction of pyrroles [stenutz.eu]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Purity and Analysis of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in complex molecular syntheses is directly contingent on its purity and unambiguous structural confirmation. This guide provides a comprehensive framework for the analysis and purity assessment of this compound, moving beyond procedural lists to explain the scientific rationale behind methodological choices. We detail a multi-technique approach encompassing chromatography and spectroscopy, establishing a self-validating system for quality control. This document is intended to serve as a practical resource for researchers, ensuring the integrity of their starting materials and the reliability of their subsequent experimental outcomes.

Introduction: The Imperative for Rigorous Characterization

The compound this compound (Molecular Formula: C₁₃H₁₂BrNO₂, Molecular Weight: 294.1 g/mol , CAS: 1133116-27-4) belongs to a class of substituted pyrroles that are pivotal intermediates in the synthesis of bioactive molecules and functional polymers.[1][2] The presence of three key functional handles—the aldehyde, the bromine atom, and the protected pyrrole nitrogen—allows for diverse and sequential chemical transformations.

However, the synthetic route to this intermediate can introduce closely related impurities, such as unreacted starting materials, over-brominated products, or regioisomers. These contaminants can compromise the yield, purity, and even the structural outcome of subsequent reactions. Therefore, a robust, multi-faceted analytical strategy is not merely a procedural formality but a cornerstone of scientific validity. This guide outlines such a strategy, integrating chromatographic separation with spectroscopic elucidation to build a complete and trustworthy profile of the molecule.

Synthesis and Purification: A Foundational Overview

While various synthetic routes to substituted pyrroles exist, a common approach involves the modification of a pre-formed pyrrole ring.[3] A plausible synthesis for the title compound could involve the N-alkylation of 5-bromo-1H-pyrrole-2-carbaldehyde with 4-methoxybenzyl chloride.

This process necessitates a robust purification strategy to isolate the target compound from unreacted starting materials, the deprotected analogue (5-bromo-1H-pyrrole-2-carbaldehyde)[4], and other potential side-products. Column chromatography is the method of choice for this purpose.

Protocol 2.1: Silica Gel Column Chromatography Purification

The rationale behind this choice is the significant polarity difference between the product and potential non-polar impurities. Silica gel, a polar stationary phase, will retain the polar aldehyde product more strongly than less polar contaminants.

-

Stationary Phase: Silica gel (230-400 mesh). The high surface area ensures optimal separation.

-

Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate). This gradient approach first elutes non-polar impurities, followed by the product, providing a clean separation.

-

Step-by-Step Workflow:

-

Prepare a slurry of silica gel in hexanes and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

-

Adsorb the dissolved crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

-

Begin elution with the starting mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).

-

Monitor the separation using Thin Layer Chromatography (TLC) to identify fractions containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

-

Comprehensive Analytical Workflow

No single analytical technique can definitively confirm both the identity and purity of a compound. The following workflow illustrates a synergistic approach where each technique provides a unique and complementary piece of information.

Caption: Overall workflow for synthesis, purification, and analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reversed-phase method is ideal, where a non-polar stationary phase separates analytes based on their hydrophobicity.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 silica column (e.g., 4.6 x 250 mm, 5 µm particle size).[5] These columns provide excellent separation for a wide range of aromatic compounds.[6]

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and Water. A typical starting point would be 65:35 ACN:H₂O.[5] The high organic content ensures the elution of the relatively non-polar analyte.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 360 nm, chosen to correspond with the strong UV absorbance of the conjugated pyrrole system.[5]

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase.

-

Analysis: Inject 20 µL and monitor the chromatogram. The purity is calculated based on the area-under-the-curve of the main peak relative to the total area of all peaks. A purity level of ≥95% is typically required for research applications.[1]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), confirming the molecular weight. For this compound, the presence of a bromine atom provides a definitive isotopic signature.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7][8][9] This results in two molecular ion peaks in the mass spectrum:

-

[M]⁺: The peak corresponding to the molecule containing ⁷⁹Br.

-

[M+2]⁺: A peak of almost equal intensity, 2 m/z units higher, corresponding to the molecule containing ⁸¹Br.[7][8][9]

The observation of this characteristic 1:1 doublet is conclusive evidence for the presence of a single bromine atom in the molecule.[10]

Caption: Isotopic pattern generation in mass spectrometry.

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-MS instrument operating in positive ion mode.

-

Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

-

Expected Result: A spectrum showing a base peak at m/z ~294 (for [M+H]⁺ containing ⁷⁹Br) and another strong peak at m/z ~296 (for [M+H]⁺ containing ⁸¹Br), with approximately equal intensities.